molecular formula C13H26O B12681743 alpha-(Isopropyl)-gamma-methylcyclohexanepropanol CAS No. 93963-36-1

alpha-(Isopropyl)-gamma-methylcyclohexanepropanol

Cat. No.: B12681743
CAS No.: 93963-36-1
M. Wt: 198.34 g/mol
InChI Key: NFHXEHFWFFRUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol is a complex organic compound that belongs to the class of alcohols. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a cyclohexane ring, along with a propanol side chain. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol typically involves multiple steps, starting with the preparation of the cyclohexane ring. One common method is the hydrogenation of benzene to form cyclohexane. The isopropyl and methyl groups are then introduced through Friedel-Crafts alkylation reactions, using isopropyl chloride and methyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

The final step involves the addition of the propanol side chain. This can be achieved through a Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process typically involves the use of high-purity starting materials and catalysts to ensure high yields and product purity. Advanced techniques such as continuous flow reactors and automated process control systems are employed to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.

In medicinal applications, the compound’s anti-inflammatory and antimicrobial effects are thought to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol can be compared with other similar compounds, such as:

    Isopropyl alcohol: A simpler alcohol with a similar isopropyl group but lacking the cyclohexane ring and propanol side chain.

    Cyclohexanol: Contains a cyclohexane ring with a single hydroxyl group, but lacks the isopropyl and methyl groups.

    Methylcyclohexane: A hydrocarbon with a cyclohexane ring and a methyl group, but no hydroxyl group or propanol side chain.

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

93963-36-1

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

5-cyclohexyl-2-methylhexan-3-ol

InChI

InChI=1S/C13H26O/c1-10(2)13(14)9-11(3)12-7-5-4-6-8-12/h10-14H,4-9H2,1-3H3

InChI Key

NFHXEHFWFFRUOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)C1CCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.